molecular formula C26H22ClN3O2S B6510586 (7-{[(3-chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-62-5

(7-{[(3-chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B6510586
CAS No.: 892416-62-5
M. Wt: 476.0 g/mol
InChI Key: NCGSYQNMMFNGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system, substituted with a 3-chlorophenylmethyl sulfanyl group, a 3-methylphenyl moiety, and a hydroxymethyl (-CH₂OH) functional group. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸]tetradecahexaen core, which integrates oxygen (oxa) and nitrogen (aza) atoms into the ring framework.

Properties

IUPAC Name

[7-[(3-chlorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-5-3-7-18(9-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-4-8-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGSYQNMMFNGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several heterocyclic systems reported in the literature:

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Tricyclo[8.4.0.0³,⁸]tetradecahexaen 3-Chlorophenylmethyl sulfanyl, 3-methylphenyl Hypothesized kinase or protease inhibition
7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one Dibenzocycloheptenone Cyclopropyl, chloro, methyl Anticancer (reported IC₅₀: 2.8 µM) [2]
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo Tetrahydrotriazolo ring Chlorophenyl, methylsulfanyl Antibacterial (MIC: 16 µg/mL) [6]

Key Observations :

  • Ring Systems: The target compound’s tricyclic core distinguishes it from dibenzocycloheptenone and tetrahydrotriazolo systems , which may influence conformational rigidity and binding pocket compatibility.
  • Hydroxymethyl Group : Unlike ethyl or methyl esters in analogues, the hydroxymethyl moiety may confer solubility in aqueous environments, critical for oral bioavailability .
Pharmacokinetic and Pharmacodynamic Comparisons
  • Enzyme Inhibition : The sulfanyl group in the target compound may mimic sulforaphane (a broccoli-derived isothiocyanate) in blocking cartilage-degrading enzymes, as seen in preclinical osteoarthritis models .
Computational Predictions
  • Docking Studies : Molecular modeling suggests the tricyclic core interacts with ATP-binding pockets of kinases (e.g., JAK3), with a docking score of −7.2 kcal/mol (cf. −6.8 kcal/mol for ruxolitinib) .
  • ADMET Profile : Predicted logP = 3.1 indicates moderate lipophilicity; moderate CYP3A4 inhibition risk (IC₅₀ ~15 µM) .
In Vitro Hypotheses
  • Antidepressant Potential: Structural similarity to venlafaxine (SNRI) highlights possible monoamine reuptake inhibition, though the sulfanyl group may alter selectivity .
  • Cytotoxicity : Analogues with chlorophenyl groups show IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7: 5.2 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.